1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro-

Thermal Properties Material Purity Processability

1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- (CAS 5121-90-4), also known as 2H,2'H-octafluorobiphenyl, is a fully ortho-/meta-/para-fluorinated biphenyl derivative with the molecular formula C12H2F8 and a molecular weight of 298.13 g/mol. This perfluorinated aromatic compound exhibits high thermal stability, low moisture absorption, and tunable dielectric properties when incorporated into polymer backbones.

Molecular Formula C12H2F8
Molecular Weight 298.13 g/mol
CAS No. 5121-90-4
Cat. No. B3053132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro-
CAS5121-90-4
Molecular FormulaC12H2F8
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)F)C2=CC(=C(C(=C2F)F)F)F
InChIInChI=1S/C12H2F8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H
InChIKeyKHSYDHMWELMAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- (CAS 5121-90-4): High-Purity Perfluorinated Aromatic Monomer for Advanced Materials


1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- (CAS 5121-90-4), also known as 2H,2'H-octafluorobiphenyl, is a fully ortho-/meta-/para-fluorinated biphenyl derivative with the molecular formula C12H2F8 and a molecular weight of 298.13 g/mol. This perfluorinated aromatic compound exhibits high thermal stability, low moisture absorption, and tunable dielectric properties when incorporated into polymer backbones [1]. Its eight fluorine substituents create a highly electron-deficient aromatic core, making it a valuable building block for synthesizing low-dielectric-constant polymers, thermally resistant coatings, and advanced energy-storage materials [2]. The compound is available as a white to almost white crystalline powder with a purity typically exceeding 97% [3].

Why 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- Cannot Be Replaced by Other Fluorinated Biphenyls in Critical Applications


Substituting 1,1'-biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- with seemingly similar fluorinated biphenyls (e.g., 2,2',3,3',5,5',6,6'-octafluorobiphenyl or decafluorobiphenyl) leads to measurable and application-critical deviations in physical properties, reactivity, and material performance. Differences in fluorine substitution pattern alter melting point (Δ up to 5.5 °C vs. positional isomer), density (Δ 0.203 g/cm³ vs. perfluoro analog), and nucleophilic aromatic substitution regioselectivity, which directly impacts polymer architecture and final dielectric properties [1]. These quantifiable distinctions—detailed in Section 3—translate into variability in dielectric constant (Dk ranging from 2.80 to 2.82 vs. 3.34 for non‑fluorinated analogs), thermal stability (T5d >445 °C), and lithium-ion storage layer spacing (0.33–0.34 nm), making exact compound specification essential for reproducible high‑performance material fabrication [2][3].

Quantitative Differentiation Evidence for 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- vs. Closest Analogs


Melting Point: 2,2',3,3',4,4',5,5'-Octafluorobiphenyl vs. 2,2',3,3',5,5',6,6'-Octafluorobiphenyl vs. Decafluorobiphenyl

The melting point of 1,1'-biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- (80.5–81.5 °C) [1] is 3.5–5.5 °C lower than that of its positional isomer 2,2',3,3',5,5',6,6'-octafluorobiphenyl (84–86 °C) and 11.5–14.5 °C higher than that of the fully fluorinated decafluorobiphenyl (66–70 °C) . This difference directly affects purification, handling, and processing windows in polymer synthesis and device fabrication.

Thermal Properties Material Purity Processability

Density: 2,2',3,3',4,4',5,5'-Octafluorobiphenyl vs. Decafluorobiphenyl

The predicted density of 1,1'-biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- is 1.582 ± 0.06 g/cm³ [1], significantly lower than the measured density of decafluorobiphenyl, which is 1.785 g/cm³ at 20 °C . This 0.203 g/cm³ difference influences polymer film weight, mechanical properties, and dielectric performance calculations.

Physical Properties Material Design Density

Synthesis Yield: Ullmann-Type Homocoupling of 1‑Bromo‑2,3,4,5‑tetrafluorobenzene

A robust synthetic protocol using copper‑promoted homocoupling of 1‑bromo‑2,3,4,5‑tetrafluorobenzene in DMF under reflux delivers 2,2',3,3',4,4',5,5'-octafluorobiphenyl with an isolated yield of 84.7% after work‑up . In contrast, analogous perfluorobiphenyl syntheses via similar Ullmann‑type conditions often require harsher reagents or give lower yields due to competing defluorination pathways.

Synthetic Methodology Process Efficiency Cost

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack by sodium methoxide on 2H,2'H-octafluorobiphenyl occurs exclusively at the 4,4' positions, generating 2,2',3,3',5,5'-hexafluoro-4,4'-dimethoxybiphenyl [1]. In contrast, decafluorobiphenyl undergoes substitution at multiple positions, leading to isomeric mixtures [2]. This clean regioselectivity enables precise control over polymer microstructure when using 2,2',3,3',4,4',5,5'-octafluorobiphenyl as a monomer.

Reactivity Polymer Architecture Regioselectivity

Dielectric Constant Reduction in Polymer Matrices

Incorporation of 2,2',3,3',4,4',5,5'-octafluorobiphenyl units into poly(aromatic diacetylene) copolymers lowers the dielectric constant (Dk) to 2.82 at 1 MHz [1]. In cross‑linked poly(aryl ether) networks, Dk values of 1.93–2.24 at 1 MHz are achieved when perfluorobiphenyl (the core structure) is used as a building block [2]. A non‑fluorinated aromatic diacetylene copolymer comparator exhibits Dk = 3.34 [3], demonstrating the direct impact of octafluorobiphenyl incorporation on dielectric performance.

Dielectric Materials Microelectronics High‑Frequency Communication

Thermal Stability and Moisture Resistance in Polymer Films

Cross‑linked poly(aryl ether) films containing perfluorobiphenyl (derived from octafluorobiphenyl units) exhibit a 5% weight loss temperature (T5d) >445 °C and maximum decomposition rate temperature >550 °C [1]. Water absorption for these films is only 0.14–0.25%, and surfaces display water contact angles of 94.3–99.4° [1]. In a related fluorinated cross‑linked polystyrene containing octafluorobiphenyl units, water uptake remains as low as 0.21% even after 96 h immersion in boiling water [2]. These values surpass those of non‑fluorinated polyimides, which typically absorb >1% moisture and exhibit dielectric constant drift under humid conditions [3].

Thermal Stability Encapsulation Reliability

Targeted Application Scenarios for 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- Based on Quantified Evidence


Low‑Dielectric‑Constant Polymers for 5G/6G High‑Frequency Communication Substrates

The low dielectric constant (Dk = 2.82 at 1 MHz) and low moisture uptake (0.14–0.25%) demonstrated in octafluorobiphenyl‑containing polymers [1][2] make this compound ideal for fabricating interlayer dielectrics and encapsulation materials in high‑frequency communication devices. Reduced Dk minimizes signal delay and cross‑talk, while low water absorption prevents Dk drift under humid operating conditions.

High‑Temperature Stable Dielectric Films for Aerospace and Automotive Electronics

With a 5% weight loss temperature exceeding 445 °C and maximum decomposition rate above 550 °C [1], polymers incorporating octafluorobiphenyl units can withstand the extreme thermal environments encountered in aerospace engine compartments and under‑hood automotive electronics. The clean SNAr regioselectivity at the 4,4' positions [3] allows precise copolymerization with high‑Tg monomers, preserving mechanical integrity at elevated temperatures.

Lithium‑Ion Battery Cathode Materials with Enhanced Energy Density

Octafluorobiphenyl‑based 2D frameworks exhibit a layered structure with an interlayer spacing of 0.33–0.34 nm, providing ideal channels for lithium‑ion diffusion [4]. Each octafluorobiphenyl unit contributes up to 15 lithium storage active sites, enabling high specific capacity and improved rate performance in next‑generation Li‑ion batteries [4].

Regioselective Building Block for Functional Fluorinated Macromolecules

The exclusive nucleophilic substitution at the 4,4' positions of 2H,2'H-octafluorobiphenyl [3] allows chemists to synthesize well‑defined, linear polymers and macrocycles without isomeric contamination. This property is critical for applications requiring precise control over molecular architecture, such as organic light‑emitting diodes (OLEDs) [5] and supramolecular coordination cages [6].

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